Pyridinium

Overview

Description

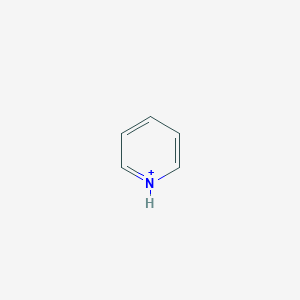

Pyridinium is a useful research compound. Its molecular formula is HC5H5N(+) and its molecular weight is 80.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Pyridinium derivatives have shown promising results in anticancer research. For instance, novel this compound fullerene derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including drug-resistant strains. These compounds demonstrated significant inhibition of cell proliferation and induced oxidative stress in cancer cells, making them potential candidates for new anticancer agents .

Antimicrobial Properties

this compound salts are recognized for their antimicrobial properties. Quaternary this compound salts have been extensively studied as effective germicides and are utilized in various pharmaceutical applications. Their structure allows for modifications that enhance their efficacy against a broad spectrum of microorganisms .

Gene Delivery

This compound cationic lipids have emerged as valuable tools for non-viral gene delivery systems. These lipids facilitate the transport of nucleic acids into cells by forming lipoplexes with DNA or RNA, enhancing transfection efficiency. Research indicates that structural variations in this compound lipids can significantly influence their gene delivery capabilities .

Materials Science

Ionic Liquids

this compound ionic liquids are notable for their unique properties, such as low volatility and high thermal stability. They are used in various applications, including solvent systems for chemical reactions and as electrolytes in batteries. Their tunable nature allows for the design of ionic liquids with specific properties tailored to particular industrial needs .

Cationic Surfactants

This compound compounds serve as effective cationic surfactants due to their amphiphilic nature. These surfactants are employed in cosmetics, detergents, and industrial processes due to their ability to reduce surface tension and enhance solubilization . The biodegradability of certain this compound salts makes them environmentally friendly alternatives in various applications.

Summary Table of this compound Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Effective against drug-resistant cancer cells; germicides |

| Gene Delivery | Non-viral gene delivery systems | High transfection efficiency with structural modifications |

| Materials Science | Ionic liquids | Low volatility; used as solvents and electrolytes |

| Cationic Surfactants | Cosmetics, detergents | Biodegradable; effective at reducing surface tension |

Case Studies

-

Antitumor Activity of this compound Fullerene Derivatives

A study synthesized mono-adduct fullerene derivatives functionalized with this compound groups that exhibited potent antiproliferative activity against various cancer cell lines, including those resistant to traditional therapies . In vivo studies further confirmed significant antitumor effects in mouse models. -

Gene Delivery Efficiency

Research on this compound cationic lipids demonstrated that specific structural modifications could enhance the delivery of genetic material into cells, highlighting the potential for developing effective gene therapy vectors . -

Biodegradable Cationic Surfactants

Quaternary this compound salts have been developed as biodegradable surfactants that decompose into non-toxic fragments. These surfactants have found applications in personal care products and industrial processes due to their environmental compatibility .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing pyridinium-based ionic liquids (ILs) with high purity?

- Methodology : Use quaternization reactions between pyridine derivatives and alkyl halides, followed by anion exchange (e.g., metathesis with AgNO₃ for halide removal). Purification via recrystallization or column chromatography is critical. Validate purity using -NMR, elemental analysis, and mass spectrometry. For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and characterize intermediates .

Q. How should researchers characterize the thermal stability of this compound salts?

- Methodology : Employ thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Compare results with literature values (e.g., this compound ILs typically degrade above 200°C) and ensure calibration against standard reference materials .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound complexes?

- Methodology : Use - and -NMR to confirm cation structure and anion interactions. Infrared (IR) spectroscopy identifies functional groups (e.g., C–N stretching at ~1640 cm⁻¹). For dynamic behavior, employ time-resolved fluorescence or electron paramagnetic resonance (EPR) spectroscopy .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound ILs’ solvation dynamics?

- Methodology : Apply density functional theory (DFT) to model cation-anion interactions and solvation shells. Validate with molecular dynamics (MD) simulations using force fields parameterized for this compound systems (e.g., OPLS-AA). Cross-check simulation results with experimental data, such as neutron scattering or dielectric relaxation spectroscopy .

Q. How to address contradictions in reported catalytic activity of this compound ILs in organic reactions?

- Methodology : Conduct systematic studies varying IL substituents (e.g., alkyl chain length, anion type) and reaction parameters (temperature, solvent polarity). Use kinetic profiling (e.g., Arrhenius plots) and control experiments to isolate IL effects. Perform meta-analyses of literature data to identify outliers or methodological inconsistencies .

Q. What strategies resolve discrepancies in electrochemical stability data for this compound-based electrolytes?

- Methodology : Standardize testing protocols (e.g., scan rates in cyclic voltammetry, electrode materials). Account for impurities by correlating electrochemical windows with purity metrics (e.g., halide content via ion chromatography). Compare with reference systems (e.g., imidazolium ILs) to contextualize results .

Q. How to design experiments probing the microstructure of this compound ILs in confined environments (e.g., nanopores)?

- Methodology : Use small-angle X-ray scattering (SAXS) or atomic force microscopy (AFM) to study IL organization. Pair with confinement simulations (e.g., Monte Carlo methods) to predict phase behavior. Validate with in situ Raman spectroscopy under varying pressure/temperature conditions .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound IL research?

- Guidelines : Publish detailed synthetic protocols, including raw material sources and purification steps. Share characterization data (e.g., NMR spectra) in supplementary materials. Adhere to IUPAC nomenclature and report uncertainties in measurements (e.g., ±0.1°C for thermal data) .

Q. What frameworks assist in formulating this compound-focused research questions?

- Guidelines : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For applied studies, adapt PICO (Population: IL composition; Intervention: functionalization; Comparison: benchmark materials; Outcome: performance metrics). Prioritize gaps in structure-property relationships or unexplored anions (e.g., borates) .

Q. How to validate mechanistic hypotheses in this compound-mediated reactions?

- Guidelines : Employ isotopic labeling (e.g., -pyridine) to track reaction pathways. Use operando spectroscopy (e.g., FTIR-ATR) to monitor intermediate species. Compare with computational reaction coordinate diagrams to confirm transition states .

Q. Data Analysis and Literature Integration

Q. How to reconcile conflicting literature data on this compound ILs’ ionic conductivity?

- Methodology : Normalize data for temperature, viscosity, and measurement technique (e.g., impedance spectroscopy vs. direct current). Perform multivariate regression to identify dominant factors (e.g., cation symmetry, anion size). Publish raw datasets in repositories like Zenodo for transparency .

Q. What statistical approaches are suitable for analyzing structure-activity relationships in this compound derivatives?

- Methodology : Apply principal component analysis (PCA) to reduce multidimensional data (e.g., substituent effects on melting point). Use machine learning (e.g., random forests) to predict properties from structural descriptors. Validate models with leave-one-out cross-validation .

Q. Ethical and Reporting Standards

Q. How to ethically report negative results in this compound research?

- Guidelines : Disclose failed syntheses or non-functional ILs in supplementary materials to prevent redundant work. Use platforms like Journal of Negative Results to share insights into synthesis pitfalls or unstable intermediates .

Q. What are best practices for citing this compound-related literature?

Preparation Methods

Alkylation of Pyridine with Alkyl Halides

Reaction Mechanism and General Procedure

The quaternization of pyridine via alkyl halides represents the most straightforward route to N-alkylpyridinium salts. This nucleophilic substitution reaction involves the attack of pyridine’s lone pair on the electrophilic carbon of an alkyl halide, yielding a this compound cation and a halide counterion . A universal protocol involves refluxing pyridine (1 ) with a 1.4-fold molar excess of 1-bromoalkane (2 ) in anhydrous ethanol for 40 hours . Post-reaction, evaporation under reduced pressure followed by crystallization from ether yields products with alkyl chains ranging from C8 to C20 .

Optimization and Challenges

Yields and purity correlate strongly with alkyl chain length. For C12–C16 derivatives, single crystallizations from ether suffice, achieving >95% purity . Shorter chains (C8–C10) require multiple crystallizations, reducing yields to 40–50% due to residual pyridine contamination . Longer chains (C18–C20) demand acetone recrystallization to eliminate unreacted 1-bromoalkanes, as evidenced by thin-layer chromatography (TLC) .

Table 1: Yield and Purity of N-Alkylthis compound Bromides

| Alkyl Chain Length | Crystallization Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| C8 | Ether | 45 | 92 |

| C12 | Ether | 78 | 98 |

| C16 | Ether | 85 | 99 |

| C20 | Acetone | 65 | 95 |

Structural Characterization

1H-NMR spectroscopy confirms successful quaternization. For N-octylthis compound bromide (3 ), diagnostic peaks include δ 9.12 ppm (d, J = 5.7 Hz, 2H; pyridine H-2/H-6), δ 4.58 ppm (t, J = 7.5 Hz, 2H; N–CH2), and δ 0.82 ppm (t, J = 6.6 Hz, 3H; terminal CH3) . Integration ratios align with expected proton distributions, while coupling constants verify substituent orientation .

Photochemical Chichibabin Synthesis

Mechanism and Innovation

The Chichibabin reaction, traditionally relying on thermal conditions, has been reimagined using visible light catalysis . This method couples α-amino acids (4 ) with aldehydes (5 ) under aerobic conditions. Photoexcitation of in situ-generated α-enamine acids (6 ) induces oxidation by atmospheric oxygen, forming radical cations. Subsequent decarboxylation and cyclization yield tetra-substituted pyridiniums (7 ) .

Advantages Over Classical Methods

This protocol eliminates metal catalysts and harsh reagents, aligning with green chemistry principles. It achieves 60–75% yields for electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) and facilitates one-step synthesis of natural product analogs, such as halitulin . However, electron-rich aldehydes exhibit lower reactivity (<40% yield), necessitating further optimization .

Industrial-Scale Synthesis via Aldehyde-Ammonia Condensation

Historical Context and Process Design

This compound production transitioned from coal tar extraction to synthetic routes in the 1950s . The predominant industrial method condenses acetaldehyde (8 ) and formaldehyde (9 ) with ammonia (10 ) at 350–400°C over silica-alumina catalysts . This gas-phase reaction generates pyridine alongside 3-picoline and 4-picoline, requiring fractional distillation for separation .

3\text{CHO} + \text{HCHO} + \text{NH}3 \rightarrow \text{C}5\text{H}5\text{N} + 4 \text{H}_2\text{O}

Byproduct Management and Yield Optimization

Catalyst composition critically influences selectivity. Zeolite-modified catalysts enhance pyridine yields to 55–60%, suppressing picoline formation . Continuous reactor designs mitigate coking, extending catalyst lifespan to 12–18 months . Annual global production exceeds 50,000 metric tons, driven by demand for agrochemicals and pharmaceuticals .

Alternative Synthetic Routes

Cyclization of Nitriles

2-Pentenenitrile (11 ) undergoes cyclization at 300°C over palladium catalysts, yielding 3-cyanopyridine (12 ), which is hydrogenated to this compound salts . This route is niche due to substrate cost but offers regioselectivity advantages for specialty chemicals .

Ammoxidation of Cyclopentadiene

Cyclopentadiene (13 ) reacts with ammonia and oxygen at 200°C, forming pyridine via a diradical intermediate . Though less efficient than aldehyde condensation, it exemplifies feedstock flexibility in this compound synthesis .

Analytical Validation of this compound Salts

HPLC Purity Assessment

Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases resolves N-alkylthis compound homologues . For 3 , retention times increase linearly with alkyl chain length (C8: 8.2 min; C20: 22.5 min), enabling precise quantification of impurities <0.5% .

Spectroscopic Techniques

Beyond NMR, Fourier-transform infrared (FTIR) spectroscopy identifies C–N+ stretching vibrations at 1640–1620 cm⁻¹, while mass spectrometry (MS) corroborates molecular ions ([M]+) with m/z matching theoretical values .

Properties

IUPAC Name |

pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407294 | |

| Record name | Pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16969-45-2 | |

| Record name | Pyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016969452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDINIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNZ2DM8Q8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.